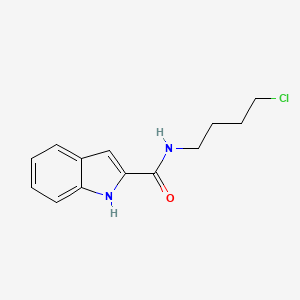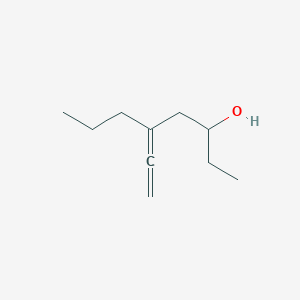
5-Ethenylideneoctan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenylideneoctan-3-ol is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to an octan-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylideneoctan-3-ol can be achieved through several methods. One common approach involves the reaction of octanal with ethylmagnesium bromide, followed by dehydration to form the ethenylidene group. The reaction typically requires a dry, inert atmosphere and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of chromium (II) chloride and nickel (II) chloride as catalysts in a controlled environment can facilitate the formation of the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethenylideneoctan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of 5-ethylideneoctan-3-ol.
Substitution: Formation of esters or ethers depending on the substituent used
Applications De Recherche Scientifique
5-Ethenylideneoctan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Mécanisme D'action
The mechanism of action of 5-Ethenylideneoctan-3-ol involves its interaction with specific molecular targets. In biological systems, it can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The compound’s effects are mediated through its ability to alter the redox state within cells, leading to the activation of defense mechanisms .
Comparaison Avec Des Composés Similaires
1-Octen-3-ol: Shares a similar backbone but lacks the ethenylidene group.
3-Octanol: Similar structure but without the ethenylidene group.
5-Ethylideneoctan-3-ol: A reduced form of 5-Ethenylideneoctan-3-ol.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
821782-48-3 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-7-9(5-2)8-10(11)6-3/h10-11H,2,4,6-8H2,1,3H3 |
Clé InChI |
SVAGCVPSVGLAOX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C=C)CC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



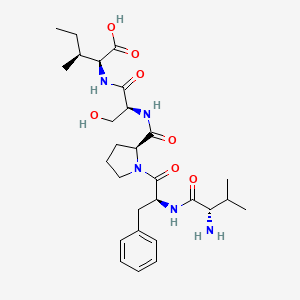
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
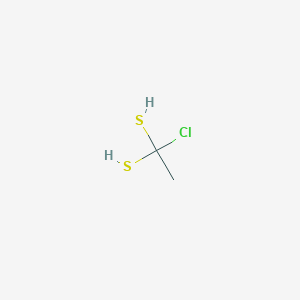
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
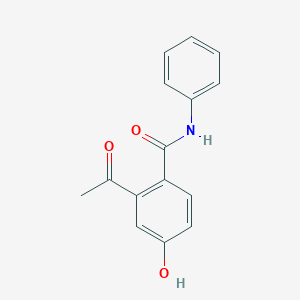
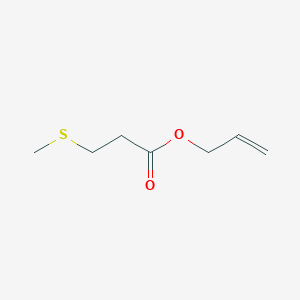
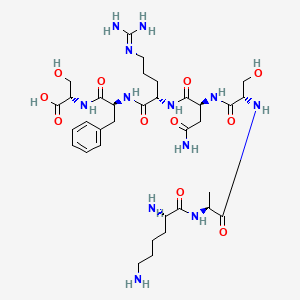
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
